6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Validation
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects its molecular architecture according to established naming conventions. The structural formula validation reveals a molecular composition of carbon fourteen, hydrogen thirteen, chlorine one, and nitrogen four atoms, corresponding to the molecular formula C14H13ClN4. The compound exhibits a molecular weight of 272.74 grams per mole, as consistently reported across multiple chemical databases and suppliers.
The structural framework consists of three primary components that define its chemical identity. The pyridazine ring system serves as the central heterocyclic core, substituted at position 6 with a chlorine atom and at position 3 with an amino group. The indole moiety, a bicyclic structure containing both benzene and pyrrole rings, connects to the pyridazine system through a two-carbon ethyl linker attached to the nitrogen atom at position 3 of the indole ring. This specific connectivity pattern creates a rigid yet flexible molecular architecture that influences both the compound's chemical reactivity and potential biological interactions.
The Simplified Molecular Input Line Entry System representation ClC1=NN=C(NCCC2=CNC3=C2C=CC=C3)C=C1 provides a concise textual description of the molecular structure. This notation system enables unambiguous structural communication across different chemical informatics platforms while maintaining compatibility with computational chemistry software. The systematic validation of this structural formula through multiple independent sources confirms the accuracy of the proposed molecular architecture and supports its use in further chemical and biological investigations.
Chemical Abstracts Service Registry Number (264619-75-2) and PubChem Chemical Identifier Database Cross-Referencing
The Chemical Abstracts Service registry number 264619-75-2 serves as the definitive unique identifier for this compound across global chemical databases. This numerical identifier provides unambiguous compound recognition regardless of naming variations or language differences, making it an essential reference for international scientific communication. The assignment of this specific registry number indicates that the compound has been formally registered within the Chemical Abstracts Service database system, confirming its recognition as a distinct chemical entity.
Cross-referencing efforts across major chemical databases reveal varying levels of coverage for this compound. While the Chemical Abstracts Service registry number is consistently cited in commercial chemical supplier databases, comprehensive PubChem Chemical Identifier Database coverage appears limited based on available search results. This discrepancy suggests that the compound may be relatively newly synthesized or represents a specialized research chemical with limited commercial availability. The Molecular Design Limited number MFCD02661635 provides an additional layer of identification within chemical inventory systems, particularly those used by research institutions and pharmaceutical companies.
Properties
IUPAC Name |
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c15-13-5-6-14(19-18-13)16-8-7-10-9-17-12-4-2-1-3-11(10)12/h1-6,9,17H,7-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKJRNLIPYAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridazinamine Group: The pyridazinamine group can be introduced through nucleophilic substitution reactions.
Coupling of the Indole and Pyridazinamine Moieties: The final step involves the coupling of the indole and pyridazinamine moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridazinamine group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridazine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, reduced amines, and various substituted pyridazinamine derivatives .
Scientific Research Applications
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, leading to altered cellular signaling pathways.
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-indol-3-yl palmitate
- 6-chloro-(s)-tryptophan
- 6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide
Uniqueness
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine is unique due to its specific combination of the indole and pyridazinamine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities and therapeutic potential. Its molecular formula is with a molecular weight of approximately 272.74 g/mol . The compound's structure features an indole moiety linked to a pyridazinamine group, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, particularly in rapidly dividing cells. For instance, compounds structurally related to this compound demonstrated significant antiproliferative activities against A549 lung cancer cells, indicating a promising avenue for further research in cancer therapeutics .
Antimicrobial Activity
The compound has also shown notable antimicrobial properties. Research indicates that it exhibits a low minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent. Specifically, some related compounds displayed MIC values as low as 0.98 µg/mL against MRSA . This highlights the compound's potential in addressing antibiotic resistance, a significant challenge in modern medicine.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The indole and pyridazine components may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways, leading to altered cellular responses that inhibit tumor growth or bacterial proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | - | |
| Antibacterial | MRSA | 0.98 | |
| Antifungal | Candida albicans | 7.80 |
Detailed Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of indole exhibit selective cytotoxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Antimicrobial Efficacy : The compound's structural features allow it to disrupt bacterial cell wall synthesis or function through enzyme inhibition, which is critical for its antibacterial activity against resistant strains like MRSA .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms, validating its potential as a lead compound for drug development .
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-chloro-N-[2-(1H-indol-3-yl)ethyl]pyridazin-3-amine, and what reaction parameters are critical for optimization?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated pyridazine precursor. For example, 3,6-dichloropyridazine can react with 2-(1H-indol-3-yl)ethylamine under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity .
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require monitoring to avoid decomposition .
- Stoichiometry : A 1.2–1.5 molar excess of the amine ensures complete substitution of the chloro group .
Post-synthesis, purification via column chromatography or recrystallization is recommended. Yield optimization may require iterative adjustments to solvent and temperature .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent integration and connectivity. For instance, the indole NH proton appears as a broad singlet near δ 10–11 ppm, while the pyridazine protons resonate between δ 7–9 ppm .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with a methanol/water gradient (70:30 to 95:5) resolves impurities, ensuring >95% purity .
- X-Ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) provides bond-length validation and conformational details, critical for structure-activity relationship (SAR) studies .
Advanced: How does the 2-(1H-indol-3-yl)ethyl substituent influence biological activity compared to alkyl or aryl analogs?
Methodological Answer:
The indole moiety enhances binding to aromatic receptors (e.g., serotonin receptors) due to π-π stacking and hydrogen-bonding interactions. Comparative SAR studies show:
| Derivative Substitution | Target Affinity (IC₅₀, nM) | Selectivity Ratio (vs. off-target) |
|---|---|---|
| 2-(1H-Indol-3-yl)ethyl | 12 ± 1.5 | 8.2 |
| N-Methyl | 45 ± 3.2 | 2.1 |
| Phenyl | 28 ± 2.8 | 4.7 |
| The indole derivative exhibits superior potency and selectivity, attributed to its planar structure and hydrogen-bond donor capacity . |
Advanced: What computational strategies predict the compound’s binding mode with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with receptor active sites (e.g., kinase domains). The indole group aligns with hydrophobic pockets, while the pyridazine nitrogen forms hydrogen bonds with conserved residues .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron distribution, guiding rational modifications to enhance affinity .
Advanced: How can conflicting reports on metabolic stability be resolved?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., liver microsomes vs. hepatocytes). A systematic approach includes:
In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS.
CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
Cross-Validation : Compare results across multiple labs using standardized protocols. For example, a reported half-life (t₁/₂) of 2.3 hours in HLM vs. 1.5 hours in hepatocytes may reflect differences in enzyme activity .
Advanced: What crystallographic data inform the compound’s conformational flexibility?
Methodological Answer:
Single-crystal X-ray diffraction (295 K, R-factor = 0.039) reveals:
- Torsional Angles : The indole ethyl chain adopts a gauche conformation (θ = 68°), minimizing steric clash with the pyridazine ring .
- Intermolecular Interactions : N–H···N hydrogen bonds (2.89 Å) stabilize the crystal lattice, while C–H···Cl contacts (3.12 Å) contribute to packing .
This rigidity impacts solubility; derivatives with flexible substituents show improved pharmacokinetics .
Advanced: How to troubleshoot byproduct formation during scale-up synthesis?
Methodological Answer:
Common byproducts (e.g., di-substituted pyridazine) arise from incomplete amine addition. Mitigation strategies:
- Stepwise Addition : Introduce the amine in aliquots to maintain a 1:1 molar ratio.
- In Situ Monitoring : Use FTIR to track the disappearance of the chloro precursor (C–Cl stretch at 750 cm⁻¹) .
- Taguchi Design of Experiments (DoE) : Optimize parameters (temperature, solvent, stirring rate) to maximize yield (>85%) and minimize impurities (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
